2-Bromo-5-isopropylthiazole
Overview
Description
“2-Bromo-5-isopropylthiazole” is a heterocyclic compound . It has a molecular weight of 206.11 g/mol and its CAS Number is 1159817-16-9 . It is a yellow to deep-yellow liquid to semi-solid .
Synthesis Analysis
The synthesis of “2-Bromo-5-isopropylthiazole” involves reactions with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-isopropylthiazole” is C6H8BrNS . It is a highly reactive compound that exhibits various physical and chemical properties.
Chemical Reactions Analysis
“2-Bromo-5-isopropylthiazole” is involved in various chemical reactions. For example, it reacts with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The structure and mechanistic pathways for all products were discussed and proved based on spectral results .
Physical And Chemical Properties Analysis
“2-Bromo-5-isopropylthiazole” is a yellow to deep-yellow liquid to semi-solid . It is soluble in common organic solvents like ethanol, ether, and chloroform.
Scientific Research Applications
Antimicrobial and Antitubercular Agents
2-Bromo-5-isopropylthiazole derivatives have shown promising results as potential antimicrobial and antitubercular agents. Studies have synthesized and characterized various compounds with the isopropylthiazole moiety, revealing their effectiveness against bacterial and fungal infections, as well as Mycobacterium tuberculosis. Compounds like 4b and 6g exhibit enhanced potency compared to their parent compounds, indicating significant potential in treating tuberculosis and other microbial infections (Kumar et al., 2010), (Mallikarjuna et al., 2009).
Pharmacological Activity
5-Substituted 2-amino-1,3,4-thiadiazoles, which are transformed into 2-bromo derivatives, have shown varied pharmacological activities, including antihistaminic, anticholinergic, and norepinephrine-potentiating effects (Lalezari et al., 1975).
Coordination Chemistry and Biological Activities
The synthesis of complexes involving 2-bromo thiazole derivatives has been explored, such as the Cd(II) complex derived from 2-[2-(5-bromo thiazolyl) azo]-5-dimethyl amino benzoic acid. These complexes are studied for their structural characteristics and biological activities, including antifungal and antibacterial properties against strains like A. Niger, S. Aurores, and E. Coli (Jaber et al., 2021).
Chemical Synthesis and Structural Analysis
Research also delves into the chemical synthesis of novel thiazole derivatives and their structural analysis. For example, the synthesis and characterization of compounds like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide are undertaken to explore their molecular structures and potential biological activities (Li et al., 2015).
Safety And Hazards
“2-Bromo-5-isopropylthiazole” is classified as a hazardous substance. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-5-propan-2-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQPBEKNGDTVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671775 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropylthiazole | |
CAS RN |
1159817-16-9 | |
Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.